![molecular formula C11H12O B3034394 1H-inden-1-one, 2,3-dihydro-4,6-dimethyl- CAS No. 1685-81-0](/img/structure/B3034394.png)
1H-inden-1-one, 2,3-dihydro-4,6-dimethyl-
Overview
Description
“1H-inden-1-one, 2,3-dihydro-” is a chemical compound with the molecular formula C9H8O . It is also known by other names such as 1-Indanone, α-Hydrindone, α-Indanone, Indan-1-one, Indanone, 1-Indone, Indanone- (1), 2,3-Dihydro-1H-inden-1-one, 2,3-Dihydro-1-indenone, and 2,3-Dihydro-1-indanone .
Synthesis Analysis
The synthesis of indanones has been a subject of interest in organic chemistry. Various methods have been reported, including the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives , the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates , and the nickel-catalyzed reductive cyclization of a broad range of enones .Molecular Structure Analysis
The molecular structure of “1H-inden-1-one, 2,3-dihydro-” can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is QNXSIUBBGPHDDE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-inden-1-one, 2,3-dihydro-” include a molecular weight of 132.1592 . Other properties such as phase change data, gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography data are available .Scientific Research Applications
Antibacterial and Antifungal Studies
The compound has been used in the synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, which have shown promising antibacterial and antifungal properties . These derivatives have been tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antiviral Activity
Indole derivatives, which include 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one, have shown potential antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have also been associated with anti-inflammatory properties . This makes 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Properties
Compounds containing a 2,3-dihydro-1H-inden-1-one structure, such as 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one, have shown anticancer activities . This suggests that the compound could be used in the development of new anticancer drugs .
Antioxidant Properties
Indole derivatives have been associated with antioxidant properties . This suggests that 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one could be used in the development of new antioxidant drugs .
Anti-Alzheimer’s Disease
Indole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one could be used in the development of new drugs for the treatment of Alzheimer’s disease .
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions . For instance, it can participate in a Pd-catalyzed reaction with α,β-unsaturated esters to provide a wide range of 3,3-disubstituted indan-1-ones .
Result of Action
Derivatives of similar compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the compound is hazardous to the aquatic environment .
properties
IUPAC Name |
4,6-dimethyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-5-8(2)9-3-4-11(12)10(9)6-7/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWJSLVFUZGIAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCC(=O)C2=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278313 | |
Record name | 2,3-Dihydro-4,6-dimethyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001278313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1685-81-0 | |
Record name | 2,3-Dihydro-4,6-dimethyl-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1685-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-4,6-dimethyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001278313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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